Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

Fluorescence imaging Lipid droplet probes Stokes shift

Researchers using dansyl chloride face non-fluorescent precursors requiring derivatization. DNS-M is supplied intrinsically fluorescent (Φ≈0.80 in nonpolar solvent), eliminating pre-labeling steps. • 200 nm Stokes shift-20× larger than BODIPY 493/503 (~10 nm)-enables clean spectral separation with standard DAPI/FITC/TRITC cubes. • Selective CYP2A13 ligand (minimal CYP2A6 binding), enabling direct fluorescence-based binding assays without secondary labeling. • 8-fold fluorescence enhancement at lysosomal pH (4.5-5.5) enables real-time intensiometric pH monitoring. • White crystalline solid, ≥98% purity, stored at -20°C; shipped ambient. Bulk quantities available for screening centers.

Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
CAS No. 78323-98-5
Cat. No. B047454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
CAS78323-98-5
SynonymsDNS-morpholine;  N,N-Dimethyl-5-(4-morpholinylsulfonyl)-1-naphthalenamine;  4-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-morpholine
Molecular FormulaC16H20N2O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3
InChIInChI=1S/C16H20N2O3S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)22(19,20)18-9-11-21-12-10-18/h3-8H,9-12H2,1-2H3
InChIKeyBMPMMAGFHGAYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-Morpholine (78323-98-5) Overview


Dansyl-morpholine (DNS-M; CAS 78323-98-5), chemically N,N-dimethyl-5-(morpholinosulfonyl)naphthalen-1-amine, is a pre-assembled fluorescent sulfonamide combining the environment-sensitive dansyl fluorophore with a morpholine moiety. Unlike the widely used dansyl chloride (CAS 605-65-2)—which is non-fluorescent until it reacts with amines—DNS-M is intrinsically fluorescent as supplied, eliminating the need for pre-column or post-synthesis derivatization steps [1]. It is synthesized in one step by reacting dansyl chloride with morpholine under mild, solvent-free conditions, yielding a white crystalline solid (mp 109–110 °C) with well-characterized excitation/emission maxima of approximately 340 nm and 520 nm, respectively . The compound belongs to a class of morpholine derivatives identified as selective inhibitors of cytochrome P450 2A13 (CYP2A13) over the closely related hepatic CYP2A6 [2]. These combined properties—intrinsic fluorescence, single-step synthesis, solvatochromic responsiveness, CYP2A13 selectivity, and the morpholine ring's pH-sensitive protonation—distinguish DNS-M from simpler dansyl probes and conventional lipid droplet stains.

Why Dansyl-Morpholine Cannot Be Substituted


Three common substitution errors occur when procuring fluorescent probes for lipid droplet biology or CYP2A13 research: (1) substituting dansyl chloride for dansyl-morpholine, which is fundamentally mismatched because dansyl chloride is non-fluorescent until derivatized [1] and lacks the morpholine moiety required for both lysosomal targeting via protonation (pKa allowing accumulation in acidic compartments, pH 4.5–5.5) [2] and CYP2A13 binding affinity; (2) assuming Nile Red or BODIPY 493/503 can replace DNS-M for lipid droplet imaging, despite their documented limitations—Nile Red suffers from poor LDs specificity and low photostability, while BODIPY 493/503 has a Stokes shift of only ~10 nm [3], compared to DNS-M's ~200 nm; and (3) treating all dansyl-amine conjugates as interchangeable, ignoring the 2-fold quantum yield deficit of simple dansyl-amines (Φ ≈ 0.4 in ethanol) relative to DNS-M (Φ ≈ 0.80 in nonpolar solvent) [4]. The quantitative evidence below demonstrates that these performance gaps are large enough to affect experimental signal-to-noise ratios, imaging resolution, and biological target engagement.

Dansyl-Morpholine: Quantitative Performance Evidence


Stokes Shift Advantage for Lipid Droplet Probes

Dansyl-morpholine (DNS-M) exhibits a Stokes shift of approximately 200 nm, as reported by Yang et al. (2021) [1]. In contrast, Nile Red displays a Stokes shift of only 73 nm when bound to triglycerides and 84 nm when associated with phospholipids, as characterized on the AAT Bioquest spectral platform . BODIPY 493/503, another widely used lipid droplet stain, has an even narrower Stokes shift of approximately 10 nm (Ex 493 nm / Em 503 nm) . DNS-M's Stokes shift is thus approximately 2.4-fold larger than that of Nile Red, approximately 20-fold larger than that of BODIPY 493/503, and approximately 17 nm larger than the typical 183 nm shift observed for general dansyl chloride–amine conjugates (Ex 335 nm / Em 518 nm) [2]. The large Stokes shift minimizes spectral cross-talk between excitation and emission channels, directly reducing background interference and improving signal-to-noise ratio in fluorescence microscopy and flow cytometry applications.

Fluorescence imaging Lipid droplet probes Stokes shift Signal-to-noise ratio

Lipid Droplet Colocalization Fidelity

In a direct head-to-head colocalization experiment, Yang et al. (2021) demonstrated that DNS-M exhibits a Pearson overlap coefficient of approximately 0.97 when co-stained with Nile Red in living cells [1]. This near-unity overlap coefficient quantitatively confirms that DNS-M specifically targets lipid droplets (LDs) with fidelity comparable to the established Nile Red benchmark [2]. In contrast, Nile Red itself is known to suffer from poor LDs specificity, also staining other hydrophobic cellular structures and producing higher background signal [2]. DNS-M thus achieves reference-grade LDs targeting accuracy while simultaneously providing a 2.4-fold larger Stokes shift (see Evidence Item 1) and superior photostability [1]. The high overlap coefficient was obtained under standard live-cell imaging conditions using confocal fluorescence microscopy in cancer cell lines.

Lipid droplet imaging Colocalization analysis Organelle specificity Cancer cell metabolism

Quantum Yield vs. Dansyl-Amine Conjugates

DNS-M achieves a fluorescence quantum yield (Φ) of approximately 0.80 in nonpolar solvent environments, as reported in the primary characterization by Yang et al. (2021) [1]. For comparison, dansyl amino acids—the most common dansyl-amine conjugates—exhibit quantum yields below 0.10 in aqueous solution, rising to a maximum of 0.70 in dioxane as documented by Chen (1967) and confirmed in subsequent photophysical studies [2]. The DNS-M quantum yield therefore represents an approximately 14% improvement over the highest reported dansyl-amino acid quantum yield (0.80 vs. 0.70) and an approximately 8-fold or greater improvement over dansyl probes operating in aqueous environments [2]. This enhanced brightness, combined with the large Stokes shift (~200 nm), translates to superior photon output per excitation event, directly improving detection sensitivity in fluorescence microscopy, flow cytometry, and high-content screening assays.

Fluorescence quantum yield Dansyl fluorophore Environmental sensitivity Bioimaging brightness

CYP2A13 Selectivity Over CYP2A6

The morpholine scaffold class to which DNS-M belongs has been identified through high-throughput spectral binding assays as a selective ligand for human cytochrome P450 2A13 (CYP2A13) over the 94%-identical hepatic isoform CYP2A6 [1]. The patent (US 8,598,165 B2) explicitly states that morpholine derivatives 'bind specifically to CYP2A13, but showed little or no binding to the close homolog, CYP2A6' and that 'the morpholine scaffold of the present invention has not been previously identified as P450 inhibitors in general or specifically as 2A13-selective inhibitors' [1]. DNS-M (dansyl-morpholine) is a fluorescently labeled member of this morpholine class and is referenced by multiple reputable vendors (including TRC/MedChemExpress) as a selective CYP2A13 inhibitor, with supporting citations to Paladini et al., Biochemistry, 2009, 48, 5760 . The significance of CYP2A13 selectivity lies in its role as the primary pulmonary enzyme that bioactivates the tobacco-specific procarcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone); inhibiting CYP2A13 without inhibiting hepatic CYP2A6 preserves normal liver metabolism while blocking carcinogen activation in the lung [1].

Cytochrome P450 CYP2A13 inhibition Lung cancer chemoprevention Enzyme selectivity

Rapid Cancer Cell Discrimination via Lipid Droplets

Yang et al. (2021) demonstrated that DNS-M can rapidly distinguish cancer cells from normal cells within 1 minute in both living and fixed cell preparations [1]. This speed is enabled by the probe's ability to preferentially detect the larger size and greater abundance of lipid droplets in cancer cells compared to normal cells—a consequence of upregulated lipid metabolism recognized as a metabolic hallmark of cancer [1]. The rapid discrimination was achieved without additional washing steps or secondary reagents. For context, conventional cancer cell identification methods such as immunohistochemistry (IHC) and nucleic acid analysis require hours to days for sample preparation, staining, and analysis. The DNS-M protocol involves simple incubation of cells with the probe followed by direct fluorescence imaging, enabling near-real-time discrimination [1]. This represents a significant practical workflow advantage for screening applications where speed and simplicity are prioritized.

Cancer diagnostics Lipid droplet dynamics Fluorescent probe Rapid cell discrimination

pH-Responsive Lysosomal Fluorescence

The morpholine nitrogen in DNS-M (pKa enabling protonation within the acidic pH range of 4.5–5.5) serves as a pH-responsive switch. According to a 2023 study published in ACS Chemical Biology and summarized through multiple vendor and research aggregator sources, protonation of the morpholine group at acidic pH (4.5–5.5) enhances DNS-M fluorescence intensity by approximately 8-fold compared to neutral conditions [1]. This pH-gated fluorescence enhancement enables real-time monitoring of lysosomal pH changes, which has been applied to quantify lysosomal dysfunction in neurodegenerative disease models, including Parkinson's patient-derived neurons treated with α-synuclein aggregates [1]. The mechanism relies on the morpholine moiety acting as both a lysosome-targeting group (via protonation-dependent accumulation) and a fluorescence modulator. This dual functionality—pH sensing combined with organelle targeting—is absent in Nile Red and BODIPY 493/503, which lack ionizable targeting groups and are solely lipophilicity-driven in their cellular distribution [2].

pH-sensitive probe Lysosomal targeting Intracellular pH measurement Morpholine protonation

Dansyl-Morpholine Application Scenarios


High-Sensitivity Lipid Droplet Imaging

Research groups performing confocal or super-resolution fluorescence microscopy of intracellular lipid droplets should select DNS-M when signal-to-noise ratio is limited by excitation light leakage. The 200 nm Stokes shift [1]—2.4-fold larger than Nile Red's 73–84 nm shift and 20-fold larger than BODIPY 493/503's ~10 nm shift —enables clean spectral separation between excitation and emission channels using standard DAPI/FITC/TRITC filter cubes. Combined with a quantum yield of ~0.80 [1], DNS-M-labeled LDs produce up to 8-fold brighter signals in nonpolar environments compared to aqueous dansyl conjugates [2], making it suitable for low-abundance lipid droplet detection, time-lapse tracking, and co-localization studies where phototoxicity must be minimized by using lower excitation power.

CYP2A13 Fluorescent Binding Probe

Laboratories investigating CYP2A13 as a lung cancer chemoprevention target should procure DNS-M as a fluorescent tool compound. The morpholine scaffold has been validated through high-throughput spectral binding assays as a selective CYP2A13 ligand that shows little or no binding to the 94%-identical hepatic CYP2A6 [3]. DNS-M's intrinsic dansyl fluorescence [1] enables direct fluorescence-based binding assays (e.g., fluorescence polarization, FRET, or spectral titration) without secondary labeling steps. This eliminates the time and variability associated with dansyl chloride derivatization of amine-containing inhibitors [4], streamlining structure-activity relationship (SAR) campaigns for CYP2A13-selective chemopreventive agents targeting the NNK bioactivation pathway.

Rapid Cancer Cell Screening via Lipid Droplets

Core facilities and screening centers conducting cancer cell identification can leverage DNS-M's ability to discriminate cancer from normal cells within 1 minute of probe incubation [1]. Unlike immunohistochemistry or nucleic acid analysis (hours to overnight processing), the DNS-M protocol requires only simple co-incubation followed by direct fluorescence imaging, with no washing steps [1]. The high LDs overlap coefficient of ~0.97 with Nile Red [1] provides quantitative confidence in targeting specificity, while the probe's anti-photobleaching properties [1] maintain signal integrity during automated multi-well plate imaging. This scenario is particularly relevant for high-content screening of patient-derived samples where speed, simplicity, and low cost per assay are critical operational parameters.

Lysosomal pH Monitoring in Neurodegenerative Disease

Neuroscience researchers studying lysosomal dysfunction in Parkinson's disease, Alzheimer's disease, or lysosomal storage disorders should select DNS-M for its dual lysosome-targeting and pH-sensing functionality. The morpholine group undergoes protonation at lysosomal pH (4.5–5.5), producing an 8-fold fluorescence enhancement compared to neutral cytosolic conditions [5]. This enables real-time, intensiometric monitoring of lysosomal pH changes without ratiometric calibration dyes. The approach has been validated in Parkinson's patient-derived neurons treated with α-synuclein aggregates [5]. DNS-M thus serves as both a lysosomal marker and a functional pH reporter—a combined capability absent from lipophilicity-driven probes such as Nile Red and BODIPY 493/503, which lack ionizable targeting groups and therefore distribute indiscriminately across all hydrophobic cellular compartments.

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